tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate

Chiral Building Block Medicinal Chemistry Asymmetric Synthesis

This (1S,2S)-stereodefined cyclobutane delivers rigid, sp³-rich architecture for medicinal chemistry. The Boc-protected amine enables orthogonal deprotection; the free hydroxyl permits versatile derivatization. Use as a conformationally constrained bioisostere of aryl/heterocyclic motifs to improve pharmacokinetic profiles. Differentiated from cis/trans mixtures or the (1R,2R) enantiomer, it ensures stereochemical integrity in downstream APIs. Essential for fragment-based discovery, kinase inhibitors, and CNS-targeted libraries. Request a quote today.

Molecular Formula C9H17NO3
Molecular Weight 187.239
CAS No. 2231664-24-5
Cat. No. B2664534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
CAS2231664-24-5
Molecular FormulaC9H17NO3
Molecular Weight187.239
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC1O
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1
InChIKeyFVUJIZNXJAXEJU-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate (CAS 2231664-24-5): Chiral Synthon Specifications and Sourcing Guide


tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate (CAS 2231664-24-5) is a chiral, non‑aromatic carbamate building block featuring a stereodefined cyclobutane core with a Boc‑protected amine and a free secondary alcohol . This sp³‑rich scaffold is employed in medicinal chemistry as a conformationally constrained synthon for the synthesis of bioactive molecules, particularly as a bioisostere of aryl or heterocyclic motifs in drug discovery [1]. Its molecular formula is C₉H₁₇NO₃ and its molecular weight is 187.24 g/mol [2].

Why Generic Substitution of tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is Not Advised for Sensitive Chiral Applications


The specific (1S,2S) stereochemistry of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is a critical determinant of its utility as a chiral synthon [1]. In contrast, achiral or diastereomeric analogs (e.g., cis/trans mixtures, or the (1R,2R) enantiomer) will produce different three‑dimensional molecular geometries, leading to divergent physicochemical properties, altered biological activity, and compromised stereochemical integrity in downstream synthetic products [2]. Furthermore, the Boc protecting group offers distinct advantages in orthogonal protection strategies compared to other carbamate‑based protecting groups like Cbz, which is less stable under hydrogenolysis conditions commonly employed in multi‑step syntheses [3].

Quantitative Differentiation of tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate vs. Analogs: A Comparative Data Guide for Procurement


Stereochemical Purity as a Critical Quality Attribute for Chiral Synthon Selection

The (1S,2S) stereochemistry is essential for predictable spatial arrangement in target molecules. For example, in a study on related Cbz-protected 2-hydroxycyclobutylamines, the (1S,2S) and (1R,2R) enantiomers were synthesized and used as distinct intermediates [1]. The commercial specification of a minimum 97% purity for this compound ensures high enantiomeric purity, which is critical for avoiding the formation of diastereomeric impurities in downstream reactions. In contrast, using an undefined mixture of stereoisomers would introduce unpredictable stereochemical outcomes and complicate purification.

Chiral Building Block Medicinal Chemistry Asymmetric Synthesis

Conformational Rigidity Advantage of Cyclobutane Scaffold vs. Linear Aliphatic Analogs

The cyclobutane ring in tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate imposes significant conformational restriction. A study on polymer backbones incorporating cis-2-aminocyclobutanol (a direct analog) showed an increase in glass transition temperature (Tg) by 20–40 °C compared to linear aliphatic analogs, demonstrating the enhanced rigidity conferred by the cyclobutane core . This conformational constraint translates to a reduction in the number of accessible rotamers compared to acyclic systems (e.g., tert-butyl N-(2-hydroxyethyl)carbamate), which can enhance binding affinity and selectivity for biological targets by pre‑organizing the molecule into a bioactive conformation [1].

Conformational Analysis Bioisostere Drug Design

Orthogonal Deprotection Advantage of Boc Group Over Cbz in Multi‑Step Synthesis

The tert‑butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., TFA), whereas the benzyloxycarbonyl (Cbz) group requires hydrogenolysis [1]. This orthogonal deprotection is a key advantage in complex syntheses. A 2025 study by Jin et al. highlighted the utility of Cbz-protected 2-hydroxycyclobutylamines, noting that the Boc-protected analog (the target compound) would be more suitable for sequences requiring base‑stable or hydrogenation‑sensitive intermediates [2]. The Boc group's acid lability also allows for selective deprotection in the presence of other base‑labile or hydrogenolytically stable protecting groups, providing greater synthetic flexibility.

Protecting Group Strategy Peptide Synthesis Orthogonal Chemistry

Functional Handle Differentiation: Free Hydroxyl Group vs. Amino‑Only Analogs

The presence of a free secondary hydroxyl group in tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate provides a site for further functionalization (e.g., esterification, etherification, oxidation) that is absent in simple N‑Boc‑cyclobutylamine analogs . This dual functionality (protected amine and free alcohol) enables regioselective derivatization, allowing for the sequential introduction of molecular diversity. For instance, the alcohol can be oxidized to a ketone or alkylated before the Boc group is removed, a synthetic sequence not possible with compounds lacking the hydroxyl handle .

Synthetic Intermediate Functional Group Derivatization

Lipophilicity and Calculated Physicochemical Properties vs. Regioisomeric Analogs

The predicted lipophilicity (XLogP3-AA) for tert-butyl (3-hydroxycyclobutyl)carbamate (a regioisomer with the hydroxyl group on the 3-position) is 0.9 [1]. While computed data for the specific (1S,2S)‑2‑hydroxy isomer is not available from the same source, the positional isomerism is expected to influence key properties such as hydrogen bonding capacity and lipophilicity. The (1S,2S) stereochemistry places the hydroxyl group adjacent to the amine, allowing for intramolecular hydrogen bonding and potentially altering its chromatographic behavior and solubility profile compared to the 3‑hydroxy regioisomer [2].

ADME Prediction Lipophilicity Physicochemical Property

Quantitative Synthesis Yield for Analogous Cbz-Protected Scaffold

A 2023 publication in Molbank reported a one‑step synthesis of a related Boc‑protected carbamate in quantitative yield using adapted Vilsmeier conditions, demonstrating the synthetic accessibility of this class of compounds [1]. While not a direct comparison for the target compound, this finding supports the feasibility of high‑yielding synthetic routes for similar scaffolds. Furthermore, a 2025 paper by Jin et al. describes a practical synthesis of the Cbz-protected (1S,2S) analog, confirming the viability of producing this stereochemical motif on a multi‑gram scale [2].

Synthetic Methodology Process Chemistry Yield Optimization

High-Value Research and Industrial Applications for tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate


Enantioselective Synthesis of Conformationally Constrained Drug Candidates

Due to its defined (1S,2S) stereochemistry and conformationally restricted cyclobutane core, tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is ideally suited as a chiral building block for the enantioselective synthesis of drug candidates requiring a rigid, three‑dimensional scaffold [1]. The compound's ability to serve as a sp³‑rich bioisostere for planar aromatic rings [2] makes it a valuable tool in medicinal chemistry for improving the pharmacokinetic properties of lead compounds, particularly in programs targeting CNS disorders or kinase inhibition.

Orthogonal Protection Strategies in Complex Molecule Total Synthesis

The Boc-protected amine in this compound provides a distinct, acid‑labile protecting group that is orthogonal to other common protecting groups (e.g., Cbz, Fmoc, esters) [1]. This property is crucial in the multi‑step total synthesis of complex natural products or pharmaceuticals, where chemoselective deprotection and functional group manipulation are paramount. The compound's free hydroxyl group offers an additional site for orthogonal derivatization, enabling convergent synthetic routes [2].

Structure-Activity Relationship (SAR) Exploration of Cyclobutane-Containing Bioisosteres

The compound's unique combination of a stereodefined cyclobutane ring, a protected amine, and a free alcohol makes it a versatile intermediate for exploring structure‑activity relationships (SAR) around a core scaffold [1]. Researchers can systematically modify the hydroxyl group (e.g., via acylation, alkylation, or oxidation) or deprotect the amine to generate a library of analogs for biological evaluation. This approach is particularly valuable in fragment‑based drug discovery and lead optimization campaigns where subtle changes in molecular geometry can significantly impact target binding [2].

Synthesis of Chiral Ligands and Catalysts for Asymmetric Transformations

The rigid, chiral (1S,2S)-cyclobutane framework can be further elaborated to create novel chiral ligands for asymmetric catalysis [1]. The amino alcohol motif, once deprotected, can chelate metal ions, and the cyclobutane backbone provides a well‑defined chiral environment. This compound thus serves as a starting point for developing new, efficient catalysts for enantioselective reactions in both academic and industrial process chemistry settings [2].

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